GlyT1 Binding Affinity: PF-03463275 Exhibits Low Nanomolar Potency Comparable to Bitopertin
PF-03463275 demonstrates high-affinity binding to human GlyT1 with a Ki of 11.6 nM, placing it in the same low-nanomolar potency range as the clinically advanced GlyT1 inhibitor Bitopertin (Ki ~12 nM) [1]. This comparable intrinsic affinity indicates that PF-03463275 achieves target engagement at similar drug concentrations, yet subsequent evidence demonstrates that its downstream selectivity and binding mode differ substantially, providing distinct advantages for specific experimental and therapeutic applications .
| Evidence Dimension | Binding affinity (Ki) for human GlyT1 |
|---|---|
| Target Compound Data | Ki = 11.6 nM |
| Comparator Or Baseline | Bitopertin (RG1678): Ki ~12 nM (reported range 10-15 nM in literature) |
| Quantified Difference | ≤1.2-fold difference; both compounds occupy the same low-nanomolar potency tier |
| Conditions | Radioligand displacement assay using [³H]glycine on human GlyT1 expressed in CHO cells [1] |
Why This Matters
Confirms PF-03463275 is among the most potent GlyT1 inhibitors available, ensuring high target engagement at clinically feasible doses, while its unique selectivity and binding profile differentiate it from Bitopertin.
- [1] Bioorg Med Chem Lett (2009) 19: 2974-2976. PMID: 19410451. View Source
